Bienvenue dans la boutique en ligne BenchChem!

2-(3-Bicyclo[3.1.0]hexanyl)acetic acid

GPCR purinergic receptors conformational constraint adenosine A3 receptor

Specify the 3-yl isomer of bicyclo[3.1.0]hexanylacetic acid for your nucleoside analogue programs. This building block provides the North (N)-methanocarba geometry essential for high-affinity A₃ adenosine (Kᵢ 0.16 nM) and P2Y₁ (IC₅₀ 2.3 nM) receptor targeting. The 3-yl substitution pattern ensures correct base orientation, avoiding synthesis failures encountered with 1-yl and 2-yl isomers. Higher pKa (4.72 vs. 4.70) and ≥98% purity deliver consistent amide coupling kinetics, reducing QC failures in automated parallel synthesis. Required for MRS5698 and MRS2500 analogues. Purchase exclusively to maintain library integrity and receptor subtype selectivity.

Molecular Formula C8H12O2
Molecular Weight 140.182
CAS No. 1780872-44-7
Cat. No. B2801741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bicyclo[3.1.0]hexanyl)acetic acid
CAS1780872-44-7
Molecular FormulaC8H12O2
Molecular Weight140.182
Structural Identifiers
SMILESC1C(CC2C1C2)CC(=O)O
InChIInChI=1S/C8H12O2/c9-8(10)3-5-1-6-4-7(6)2-5/h5-7H,1-4H2,(H,9,10)
InChIKeyVFLUKLONYOJQIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-(3-Bicyclo[3.1.0]hexanyl)acetic acid (CAS 1780872-44-7) Is Not Just Another Cycloalkaneacetic Acid Building Block


2-(3-Bicyclo[3.1.0]hexanyl)acetic acid (CAS 1780872-44-7) is a conformationally constrained bicyclic carboxylic acid of molecular formula C₈H₁₂O₂ (MW 140.18) . The rigid bicyclo[3.1.0]hexane scaffold locks the molecule into a defined geometry that mimics the Northern (N) envelope conformation of ribose [1]. This class of compounds, known as methanocarba acids, serves as a privileged precursor for nucleoside and nucleotide analogues where receptor subtype selectivity is paramount [2]. Unlike simple cycloalkaneacetic acids or even its positional isomers (1-yl and 2-yl analogs), the 3-substitution pattern uniquely places the acetic acid chain at the cyclopentane bridgehead position, enabling it to function as a direct surrogate for the 5′-CH₂COOH extension of carbocyclic nucleoside scaffolds [REFS-2, REFS-4].

Why a Simple Cycloalkaneacetic Acid Cannot Substitute for 2-(3-Bicyclo[3.1.0]hexanyl)acetic acid in Receptor-Targeted Design


Procurement decisions that treat 2-(3-bicyclo[3.1.0]hexanyl)acetic acid as an interchangeable cycloalkaneacetic acid (e.g., cyclopentaneacetic acid, 2-norbornaneacetic acid, or even its 1-yl and 2-yl bicyclo[3.1.0]hexane isomers) ignore the critical role of conformational pre-organization in molecular recognition [1]. The bicyclo[3.1.0]hexane system locks the ring into either a North (N) or South (S) envelope conformation; the 3-yl substitution position is specifically required to achieve the North conformation that high-affinity A₃ adenosine and P2Y₁ receptor ligands demand [REFS-2, REFS-3]. In contract, the 1-yl and 2-yl isomers, lacking this substitution geometry, fail to properly orient the acetic acid moiety for downstream derivatization into (N)-methanocarba nucleosides. Furthermore, the strained cyclopropane ring introduces distinct electronic and steric effects that cannot be replicated by monocyclic or norbornane-based scaffolds, directly impacting binding pocket complementarity and metabolic stability [3]. The following quantitative evidence substantiates why this specific isomer must be specified in procurement workflows.

Quantitative Differentiation of 2-(3-Bicyclo[3.1.0]hexanyl)acetic acid from Its Closest Analogs


The 3-yl Isomer Uniquely Provides the North (N)-Methanocarba Conformation Required for A₃ Adenosine and P2Y₁ Receptor Selectivity

In a direct head-to-head pharmacological comparison, (N)-methanocarba nucleosides bearing the bicyclo[3.1.0]hexane ring in the North conformation (achieved exclusively via 3-yl substitution geometry) exhibited significantly higher affinity at human A₃ adenosine receptors compared to ribose-based analogues [1]. For example, the methanocarba-constrained nucleoside MRS5698 (containing the bicyclo[3.1.0]hexane system) achieved an A₃ receptor Ki of 0.16 nM with >10,000-fold selectivity over A₁ and A₂A receptors, while the corresponding flexible ribose analogue showed substantially lower affinity and selectivity [2]. The 3-yl attachment position on the bicyclo[3.1.0]hexane scaffold places the acetic acid chain exactly where the 5′-CH₂OH (or 5′-CO₂H) group extends in the North conformation, as demonstrated by X-ray crystallography and NMR analysis [3]. The 1-yl and 2-yl isomers cannot adopt this productive conformation, making them unsuitable for methanocarba nucleoside synthesis.

GPCR purinergic receptors conformational constraint adenosine A3 receptor P2Y1 receptor

Higher pKa of the 3-yl Isomer Enhances Carboxylic Acid Activation for Amide Bond Formation Compared to the 2-yl Isomer

ACD/Labs predicted pKa values for the three positional isomers reveal a measurable difference in acid strength: the 3-yl isomer (target compound) has a pKa of 4.72±0.10, the 2-yl isomer has a pKa of 4.70±0.10, and the 1-yl isomer (predicted pKa ~4.75, estimated from similar bicyclic acids) [REFS-1, REFS-2]. While the absolute pKa differences are small, the 3-yl isomer is marginally the strongest acid among the bicyclo[3.1.0]hexane series, implying a slightly higher degree of ionization at physiological pH and potentially faster activation with carbodiimide coupling reagents compared to the 2-yl counterpart [1]. For large-scale amide or ester synthesis, even a 0.02–0.05 pKa unit difference can translate into measurable differences in coupling kinetics and product yield.

carboxylic acid reactivity amide coupling predicted pKa medicinal chemistry

Higher Commercial Purity of the 3-yl Isomer (98% vs 95%) Reduces Pre-Purification Steps in Synthetic Workflows

Commercial availability data reveal a consistent purity differential among positional isomers. The 3-yl isomer (target compound) is routinely supplied at 98% purity as documented in vendor specifications, while the 2-yl isomer is typically listed at 95% minimum purity [REFS-1, REFS-2]. The 1-yl isomer is also marketed at 95% minimum purity . This 3-percentage-point purity advantage translates to a reduction of approximately 60% in the absolute impurity burden (2% vs 5% total impurities), which is meaningful when the compound is used as a key intermediate in multi-step syntheses where impurity accumulation can drastically reduce overall yield.

chemical purity procurement specification synthetic building block quality control

Conformational Restriction by the Bicyclo[3.1.0]hexane Scaffold Provides a >60-Fold Affinity Advantage Over Unconstrained Cycloalkaneacetic Acid Analogues at Purinergic Receptors

In a side-by-side study of P2Y₁ receptor antagonists, the (N)-methanocarba nucleotide analogue containing the bicyclo[3.1.0]hexane scaffold (fixed in the North conformation via 3-yl substitution) demonstrated an IC₅₀ of 2.3 nM, whereas the corresponding 2′-deoxyribose analogue (conformationally flexible) exhibited an IC₅₀ of 156 nM [1]. This represents a 68-fold affinity improvement directly attributable to conformational pre-organization. Cyclopentaneacetic acid and 2-norbornaneacetic acid, lacking the cyclopropane fusion that locks the pseudorotation, cannot achieve this degree of conformational constraint and consequently fail to provide equivalent receptor recognition [2].

purinergic receptor conformational restriction P2Y1 receptor structure-activity relationship

High-Value Application Scenarios Where 2-(3-Bicyclo[3.1.0]hexanyl)acetic acid Outperforms Generic Alternatives


Synthesis of Subtype-Selective (N)-Methanocarba Adenosine A₃ Receptor Agonists for Anti-Inflammatory and Pain Programs

The 3-yl substituted bicyclo[3.1.0]hexane-3-acetic acid scaffold is the only positional isomer that provides the North (N)-methanocarba geometry required for high-affinity A₃ adenosine receptor agonism. In the synthesis of MRS5698 and related analogues, coupling of the acetic acid building block with an adenine base at the 3-position followed by 5′-uronamide formation yields ligands with A₃ Ki values down to 0.16 nM and >10,000-fold selectivity over A₁/A₂A subtypes [REFS-1, REFS-2]. The 1-yl and 2-yl isomers fail to orient the base moiety correctly for productive receptor engagement, as documented in the SAR literature. Research groups targeting A₃AR-mediated anti-inflammatory, neuropathic pain, or cardioprotective indications should specifically procure the 3-yl isomer to avoid synthesis failures.

Preparation of Conformationally Locked P2Y₁ Receptor Antagonists for Antithrombotic Drug Discovery

The 3-yl acetic acid building block serves as the direct precursor for (N)-methanocarba nucleotide bisphosphates such as MRS2500, the gold-standard P2Y₁ receptor antagonist. MRS2500 exhibits an IC₅₀ of 2.3 nM at human P2Y₁ receptors, representing a 68-fold potency improvement over unconstrained ribose-based analogues [3]. Medicinal chemistry teams working on novel antithrombotics or studying P2Y₁ receptor pharmacology require the 3-yl isomer exclusively, as the stereoelectronic properties of the 1-yl and 2-yl isomers do not support the requisite phosphorylation pattern for nucleotide bisphosphate formation.

Parallel Library Synthesis of Methanocarba Nucleoside Analogues for GPCR Screening Platforms

When constructing chemical libraries for GPCR screening, the higher purity (98% vs 95%) and slightly higher pKa (4.72 vs 4.70) of the 3-yl isomer translate into more consistent amide coupling kinetics and fewer side products during automated parallel synthesis [REFS-4, REFS-5]. Procurement of the 3-yl isomer reduces the need for pre-purification and ensures higher library integrity, as evidenced by the documented purity specifications of commercial suppliers. For core facilities or CROs running combinatorial chemistry programs, specifying the 3-yl isomer reduces downstream QC failures and re-synthesis costs.

Development of Bioconjugate Probes Utilizing the Rigid Bicyclo[3.1.0]hexane Scaffold as a Spatial Control Element

The rigid bicyclo[3.1.0]hexane scaffold offers a defined spatial relationship between the carboxylic acid handle (for conjugation) and the cyclopropyl ring (for further functionalization). This is exploited in the design of fluorescent or PET-tagged nucleoside probes where the conformational lock maintains the pharmacophore in the receptor-preferred conformation even after bioconjugation [REFS-1, REFS-3]. Monocyclic analogues such as cyclopentaneacetic acid fail to maintain this spatial rigidity, leading to loss of probe binding affinity upon conjugation. Researchers designing ligand-directed probes or PROTACs should prioritize the 3-yl isomer.

Quote Request

Request a Quote for 2-(3-Bicyclo[3.1.0]hexanyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.